silver;ethynylbenzene
Description
Structure
3D Structure of Parent
Properties
CAS No. |
33440-88-9 |
|---|---|
Molecular Formula |
C8H5Ag |
Molecular Weight |
208.99 g/mol |
IUPAC Name |
silver;ethynylbenzene |
InChI |
InChI=1S/C8H5.Ag/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 |
InChI Key |
CXFCXAPFIWFZKZ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CC1=CC=CC=C1.[Ag+] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes
General Synthetic Strategies for Silver(I) Ethynylbenzene Compounds
A common and direct method for synthesizing silver(I) ethynylbenzene involves the reaction of ethynylbenzene (phenylacetylene) with various silver salts. Silver nitrate (B79036) (AgNO₃) and silver acetate (B1210297) are frequently used silver precursors. researchgate.net The fundamental reaction entails the coordination of the silver atom with the π-electrons of the alkyne group in ethynylbenzene, leading to the formation of a Ag–C≡C–Ar bond.
This reaction can be performed under various conditions. For instance, in the presence of a base like potassium acetate and a suitable solvent such as dichloromethane (B109758), silver(I) oxide (Ag₂O) can catalyze the coupling of ethynylbenzene with other molecules. Another example is the reaction with ammoniacal silver nitrate, often referred to as Tollens' reagent, which results in the precipitation of silver acetylide. brainly.com In this reaction, ammonia (B1221849) plays a crucial role by forming a soluble diammine-silver(I) complex, [Ag(NH₃)₂]⁺, which enhances the reactivity of the silver ions towards the terminal alkyne. brainly.com
The choice of the silver salt's anion can significantly influence the final product's structure. Studies on a related compound, 1,4-bis[(3-pyridyl)ethynyl]benzene, have shown that different silver salts like AgClO₄, AgCF₃SO₃, AgBF₄, and AgNO₃ can lead to the formation of different structural motifs, such as one-dimensional zigzag or sinusoidal chains, and even metallocycles, under similar or slightly varied reaction conditions. acs.orgresearchgate.net
Chemical reduction methods are widely employed, particularly for the synthesis of silver nanoparticles coordinated with ethynylbenzene ligands. This approach involves the reduction of a silver salt, typically silver nitrate, in the presence of ethynylbenzene. The process reduces Ag⁺ ions to metallic silver nanoparticles (Ag⁰), which then coordinate with the ethynylbenzene.
Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and trisodium (B8492382) citrate (B86180). nih.gov In a typical procedure using sodium borohydride, silver nitrate is dissolved with ethynylbenzene in a solvent like methanol (B129727) or water, followed by the rapid addition of NaBH₄. This strong reducing agent facilitates the formation of silver nanoparticles that are stabilized by the ethynylbenzene on their surface. nih.gov
The choice of reducing agent can significantly impact the properties of the resulting silver nanoparticles. researchgate.netsemanticscholar.org For example, sodium borohydride is a strong reducing agent that leads to a rapid reaction, while trisodium citrate results in a slower growth process. nih.gov Other reducing agents like hydrazine (B178648) and hydroxylamine (B1172632) have also been explored in the reduction of silver ions. researchgate.netacs.orgnih.gov
Influence of Reaction Conditions on Product Formation
The formation and properties of silver(I) ethynylbenzene are highly dependent on the specific reaction conditions employed.
The choice of solvent is a critical parameter in the synthesis of silver(I) ethynylbenzene. Solvents like acetonitrile, dimethylformamide (DMF), and dichloromethane are commonly used. researchgate.net The solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome. weebly.com For instance, in the carboxylation of terminal alkynes using silver salts, DMSO was found to be an effective solvent. researchgate.net In some cases, reactions are performed in solvent mixtures, such as dichloromethane/water, particularly in oxidative coupling reactions. acs.org The use of deep eutectic solvents (DESs) has also been explored as an alternative reaction medium. mdpi.com
To prevent unwanted side reactions, such as oxidation, syntheses are often carried out under an inert atmosphere, for example, using nitrogen or argon gas. This is particularly important in reactions involving sensitive reagents or intermediates. However, some silver-mediated reactions can be performed in an open atmosphere. acs.org
The type and concentration of the reducing agent have a profound effect on the synthesis, especially when preparing silver nanoparticles coordinated with ethynylbenzene. Strong reducing agents like sodium borohydride lead to the rapid formation of small, spherical nanoparticles. nih.govnih.gov In contrast, weaker reducing agents can result in different particle sizes and morphologies. researchgate.netsemanticscholar.org The sequence of adding reagents, including the reducing agent, is also a critical factor that can influence the final product. researchgate.net
Bases are often employed in these synthetic procedures. brainly.commdpi.com For example, in the reaction with ammoniacal silver nitrate, ammonia acts as a base to facilitate the formation of the reactive silver complex. brainly.com In other reactions, bases like potassium acetate or cesium carbonate are used to promote the desired transformation. researchgate.netchemicalbook.com Silver carbonate itself can act as both a base and a source of silver ions in certain organic transformations involving alkynes. mdpi.com
The stability of silver(I) complexes with aromatic compounds like benzene (B151609) has been shown to be dependent on the concentration of silver ions, with evidence for the formation of both 1:1 and 2:1 complexes between Ag⁺ and benzene. researchgate.net This highlights the importance of concentration in determining the stoichiometry of the final product. In the synthesis of coordination polymers, regulating the stoichiometry of the reactants can lead to different structural outcomes. researchgate.net
Interactive Data Tables
Table 1: Influence of Silver Salts on Product Formation
| Silver Salt | Ligand | Solvent | Product Structure | Reference |
| AgClO₄ | 1,4-bis(pyridine-3-ylethynyl)benzene | Et₂O/CH₃OH | 1-D Zigzag Chain | acs.org |
| AgCF₃SO₃ | 1,4-bis(pyridine-3-ylethynyl)benzene | Et₂O/CH₃OH | 1-D Zigzag Chain | acs.org |
| AgBF₄ | 1,4-bis(pyridine-3-ylethynyl)benzene | Et₂O/CH₃OH | 1-D Zigzag Chain | acs.org |
| AgNO₃ | 1,4-bis(pyridine-3-ylethynyl)benzene | H₂O/CH₃OH | 1-D Sinusoidal Chain | acs.org |
| AgBF₄ | 1,4-bis(pyridine-3-ylethynyl)benzene | H₂O/CH₃OH | Metallocycle | acs.org |
| Ag₂O | Ethynylbenzene | Dichloromethane | Substituted derivatives | |
| AgNO₃ | Phenylacetylene (B144264) | Acetone/H₂O | 1-benzyl-4-phenyl-1,2,3-triazole | nih.gov |
Table 2: Effect of Reducing Agents on Silver Nanoparticle Synthesis
| Reducing Agent | Silver Precursor | Stabilizer/Ligand | Key Observation | Reference |
| Sodium Borohydride (NaBH₄) | AgNO₃ | Ethynylbenzene | Rapid formation of small, spherical nanoparticles | nih.gov |
| Trisodium Citrate | AgNO₃ | Ethynylbenzene | Slower growth process compared to NaBH₄ | nih.gov |
| Hydrazine | AgNO₃ | Polyvinyl alcohol | Varied particle size | researchgate.netsemanticscholar.org |
| Ascorbic Acid | AgNO₃ | Pectin-polyethyleneimine | Larger nanoparticles compared to NaBH₄ | nih.gov |
| Sodium Borohydride (NaBH₄) | AgNO₃ | Poly(phenylacetylene) | Formation of nanocomposites | nih.gov |
Synthesis of Modified and Substituted Ethynylbenzene Silver Complexes
The properties and reactivity of silver ethynylbenzene complexes can be finely tuned through strategic modifications of the ethynylbenzene ligand and the incorporation of ancillary ligands. These approaches allow for the synthesis of complexes with tailored electronic, structural, and catalytic characteristics.
Ligand Design and Functionalization for Tuned Properties
The functionalization of the ethynylbenzene ligand is a primary strategy for modulating the properties of the resulting silver complexes. By introducing various substituent groups onto the phenyl ring of ethynylbenzene, researchers can alter the electronic and steric environment around the silver center. For instance, the introduction of bulky groups like 3,5-di-tert-butylphenyl onto the ethynylbenzene framework has been shown to produce a silver acetylide complex with exceptionally high solubility in common organic solvents. snnu.edu.cn This enhanced solubility is crucial for the crystallization and structural determination of large, all-alkynyl-stabilized silver clusters. snnu.edu.cn
Modifications can also be directed towards creating porous materials. The use of molecules like 1,3,5-tris(4-ethynylbenzonitrile)benzene, when crystallized with silver salts, can result in porous structures. acs.org The properties of these porous materials can be further adjusted by attaching different pendant groups to the central aromatic ring, including vinyl, stilbene, and chiral myrtanol (B1616370) groups, as well as functionalities like alcohols, ethers, and esters. acs.org
The following table summarizes the effect of ligand functionalization on the properties of silver ethynylbenzene complexes:
| Ligand Modification | Resulting Property | Reference |
| 3,5-di-tert-butylphenyl substitution | High solubility in organic solvents | snnu.edu.cn |
| Pendant groups (vinyl, stilbene, etc.) on a tris(ethynylbenzonitrile)benzene core | Tunable porosity and chemical functionality | acs.org |
Incorporation of N-Heterocyclic Carbenes (NHCs) as Ligands
N-Heterocyclic carbenes (NHCs) have emerged as powerful ancillary ligands in the chemistry of silver ethynylbenzene complexes. rsc.orgresearchgate.netresearchgate.net Their strong σ-donating ability enhances the stability of the resulting complexes. researchgate.net The coordination of NHCs to silver can, however, weaken the Lewis acidity of the Ag(I) center. researchgate.net Despite this, NHC-silver complexes have shown significant catalytic activity in various organic transformations. mdpi.comnih.gov
The synthesis of NHC-silver complexes often involves the reaction of an imidazolium (B1220033) salt with a silver source like silver(I) oxide (Ag₂O). nih.govrsc.orgresearchgate.net This method deprotonates the imidazolium salt to generate the carbene in situ, which then coordinates to the silver ion. researchgate.net The steric and electronic properties of the NHC ligand can be readily tuned by modifying the substituents on the heterocyclic ring, which in turn influences the structure and reactivity of the silver complex. rsc.org For example, sterically demanding NHC ligands can lead to the formation of monomeric silver halide complexes, whereas less bulky ligands may result in dimeric structures. rsc.org
Polymeric NHCs have also been developed to provide enhanced colloidal stability for silver nanoparticles, which can be functionalized with ethynylbenzene ligands. nih.gov These polymer-stabilized nanoparticles exhibit high stability against oxidative etching. nih.gov
Advanced Preparative Techniques for Specific Architectures
The rational design and synthesis of silver ethynylbenzene complexes with specific, complex architectures often require advanced preparative techniques that go beyond simple mixing of precursors. These methods leverage templating effects and controlled reaction conditions to achieve atomic precision.
Dual-Templated Synthesis of Cluster-Encapsulated Supramolecular Assemblies
A sophisticated approach for constructing complex silver acetylide architectures is the dual-templated synthesis. researchgate.netsci-hub.setsinghua.edu.cn This method employs two distinct templating agents simultaneously to direct the assembly of the final structure. researchgate.net An anionic species with a specific geometry can act as a central template, while a macrocyclic coordinating compound serves as a peripheral template. researchgate.net This strategy has been successfully used to synthesize multinuclear silver-acetylide cluster-encapsulated supramolecular boxes. researchgate.netsci-hub.se The formation of these cage compounds is often dependent on the presence of the templating anion; in its absence, insoluble polymeric materials are typically obtained. researchgate.net For instance, the encapsulation of anions like chloride or carbonate has been shown to direct the formation of high-nuclearity silver clusters. researchgate.netacs.org
Strategies for Atomically-Precise Silver Acetylide Clusters
Achieving atomic precision in the synthesis of silver acetylide clusters is a significant challenge due to the labile nature of silver coordination. sci-hub.se One successful strategy involves a one-step reaction between terminal alkynes, such as phenylacetylene, and an aqueous silver ammoniacal solution. rsc.org This method can yield a library of atomically precise clusters that can be isolated by simple filtration. rsc.orgrsc.org The crystallinity and properties of these clusters are strongly influenced by the chemical structure of the alkyne ligand. rsc.org
Another approach to creating atomically precise clusters involves ligand exchange on pre-formed nanoclusters. acs.org For example, alloy nanoclusters can be synthesized by reacting a monometallic nanocluster with a foreign metal salt, leading to the replacement of atoms within the cluster framework. acs.org The use of bulky ligands, as mentioned previously, also plays a critical role in isolating and crystallizing high-nuclearity clusters with well-defined structures. snnu.edu.cn Research has demonstrated the synthesis of clusters with varying nuclearities, such as [Ag₁₅(ArC≡C)₁₅], [Ag₁₆(ArC≡C)₁₆], and Ag₂₁(ArC≡C)₂₀, by controlling the crystallization conditions of a highly soluble silver acetylide precursor. snnu.edu.cn
The following table highlights different strategies for synthesizing atomically-precise silver acetylide clusters:
| Synthetic Strategy | Description | Outcome | Reference |
| One-step reaction | Reaction of terminal alkynes with aqueous silver ammoniacal solution | Library of crystalline clusters, isolated by filtration | rsc.orgrsc.org |
| Controlled crystallization | Varying crystallization conditions of a soluble silver acetylide precursor | Homoleptic clusters of different nuclearities ([Ag₁₅], [Ag₁₆], [Ag₂₁]) | snnu.edu.cn |
| Dual-Templating | Use of both an anionic and a macrocyclic template | Cluster-encapsulated supramolecular boxes | researchgate.netsci-hub.se |
Purification and Isolation Techniques for High-Purity Compounds
The isolation and purification of silver ethynylbenzene complexes are critical steps to obtain materials with well-defined properties suitable for detailed characterization and application. The choice of method depends on the stability, solubility, and crystallinity of the target compound.
For crystalline silver acetylide clusters, simple filtration is often sufficient for isolation, especially when the synthesis yields a highly crystalline product with minimal byproducts. rsc.orgrsc.org The product can then be washed with appropriate solvents to remove any soluble impurities.
When dealing with reaction mixtures containing multiple products or unreacted starting materials, column chromatography is a common purification technique. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is crucial for effective separation.
For complexes that are soluble in specific organic solvents, recrystallization is a powerful method for obtaining high-purity single crystals suitable for X-ray diffraction analysis. snnu.edu.cn This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, promoting the formation of well-ordered crystals.
In cases where the silver species is part of a larger assembly or immobilized on a support, purification might involve washing the solid material extensively. For instance, after immobilizing silver nanoparticles on a silica support, the material is typically filtered, washed with solvents like methanol, and then dried under vacuum to remove any residual volatile impurities.
For certain industrial applications, liquid-liquid extraction techniques have been developed. For example, silver can be extracted from a mixture using an organic solvent containing a specific extractant. The silver can then be back-extracted into an aqueous phase, from which it can be precipitated as a high-purity metal or salt. google.com
Finally, for air- and light-sensitive compounds, all purification and isolation steps must be carried out under an inert atmosphere (e.g., argon) and protected from light to prevent decomposition. orgsyn.org
Coordination Chemistry and Structural Characterization
Bonding Interactions in Silver(I) Ethynylbenzene Systems
The interaction between silver(I) ions and ethynylbenzene ligands is multifaceted, involving direct coordination to the acetylenic carbon, interactions with the aromatic π-system, and various coordination modes of the deprotonated ethynide group.
The bonding in silver(I) ethynylbenzene systems is primarily governed by the interaction between the soft Ag(I) cation and the soft, electron-rich carbon-carbon triple bond. Silver(I) is well-known for its π-philic properties, enabling it to coordinate with and activate carbon-carbon multiple bonds. nih.gov This interaction is a key feature in the assembly of these coordination compounds.
In addition to the direct σ-donation from the acetylide, there is significant π-backbonding from the filled d-orbitals of the silver ion to the π* orbitals of the C≡C bond. This strengthens the Ag-C bond and influences the electronic properties of the ligand. Furthermore, silver(I) ions can engage in coordination with the π-electrons of the aromatic benzene (B151609) ring, an interaction commonly reported for various benzenoid aromatic hydrocarbons. scispace.com This Ag-arene interaction, along with other weak forces like argentophilic (Ag···Ag) interactions, plays a crucial role in stabilizing the resulting crystal structures. researchgate.net The silver-alkene interaction has been systematically investigated as a synthon for supramolecular chemistry, with Ag-C distances for η2-coordination typically falling in the range of 2.345–2.704 Å. scispace.com
When the terminal alkyne proton is removed, the resulting ethynide anion (–C≡C–Ar) acts as a powerful ligand, capable of bridging multiple silver centers. This leads to a variety of coordination modes, which are fundamental to the construction of multinuclear complexes and coordination polymers. The ethynide moiety has been observed to adopt several high-denticity ligation modes. For instance, the invariable appearance of μ4- and μ5-ligation modes of the ethynide group affirms its utility as a supramolecular synthon in building coordination networks. researchgate.net Even higher coordination numbers, such as the μ8 mode for a butadiynediide (C4²⁻) dianion, have been observed in its silver(I) complexes, where four silver(I) atoms are attached to each end. researchgate.net
| Coordination Mode | Description | Reference |
|---|---|---|
| μ- (eta-2) | A simple bridge between two silver centers. | General Knowledge |
| μ4- | The ethynide ligand bridges four silver centers. | researchgate.net |
| μ5- | The ethynide ligand bridges five silver centers. | researchgate.net |
Molecular Structures and Geometries
The specific bonding interactions discussed above manifest in a wide range of molecular structures, from simple discrete molecules to complex, high-nuclearity clusters.
Silver(I) ethynylbenzene complexes can exist as discrete monomeric, dinuclear, or larger multinuclear species, often dictated by the stoichiometry and the nature of ancillary ligands. While simple monomeric complexes can be formed, the bridging capability of the ethynide ligand strongly favors the formation of larger aggregates. Dinuclear silver(I) complexes are common, featuring structures where two silver centers are bridged by one or more ethynylbenzene ligands. ut.ac.ir For example, fascinating dinuclear triple helix silver(I) complexes have been synthesized. researchgate.net
The propensity for aggregation can lead to larger, multinuclear architectures. Butterfly-shaped Ag4 baskets, Ag6-phenyl ring-Ag6 units, and even Ag8 and Ag10 aggregates have been reported in the solid state, often linked by counterions or ancillary ligands. researchgate.net These clusters serve as secondary building units for the construction of more extended networks.
The final structure of a silver(I) ethynylbenzene complex is highly sensitive to the presence of other species in the coordination sphere, namely ancillary ligands and counterions. The coordination number and geometry around the Ag(I) ion are exceptionally flexible, ranging from linear two-coordinate to higher coordination numbers like three (trigonal planar), four (tetrahedral or square planar), and even five or six. researchgate.netrsc.orgnih.gov
Ancillary Ligands: The introduction of additional ligands, such as phosphines, amines, or N-heterocycles, can control the nuclearity and geometry of the resulting complex. Sterically hindered ligands can prevent the formation of large polymers, favoring discrete monomeric or dinuclear species with specific geometries, such as tetrahedral or even unusual square planar arrangements. nih.gov Multimodal ligands, which offer both chelating and monodentate binding sites, can be used to prepare coordination frameworks with novel topologies. nih.gov
Counterions: The coordinating ability of the counterion (e.g., BF₄⁻, OTf⁻, NO₃⁻) plays a critical role. rsc.org Weakly coordinating anions may allow the ethynylbenzene ligands to dominate the coordination sphere, leading to higher-order aggregates. In contrast, more strongly coordinating anions can compete for binding sites on the silver ion, resulting in lower nuclearity structures or different polymeric arrangements. rsc.org For instance, the reaction of a ligand with AgBF₄ may yield a two-coordinate monomeric complex, while the same ligand with AgOTf could produce a three-coordinate monomer or a 1D coordination polymer. rsc.org
| Factor | Influence on Structure | Example Geometries | Reference |
|---|---|---|---|
| Steric Bulk of Ligand | Limits aggregation, favors discrete molecules. | Tetrahedral, Square Planar | nih.gov |
| Ligand Functionality | Directs network topology (e.g., multimodal ligands). | Varied (1D, 2D frameworks) | nih.gov |
| Counterion Coordinating Ability | Affects final structural architecture and dimensionality. | Linear, Trigonal Planar, Tetrahedral | rsc.org |
| Metal-to-Ligand Ratio | Drastically modifies the coordination sphere. | Trigonal Dimeric, Tetrahedral Monomeric | nih.gov |
Supramolecular Assembly and Extended Structures
The combination of strong Ag-ethynide coordination and weaker intermolecular forces drives the assembly of silver(I) ethynylbenzene complexes into extended supramolecular structures. These can range from one-dimensional chains to two-dimensional layers and three-dimensional frameworks.
The formation of these extended networks is often guided by a combination of interactions. In addition to the primary coordination bonds, argentophilic interactions (Ag···Ag), hydrogen bonds, Ag···π interactions, and π-π stacking play important roles in stabilizing the final framework structures. researchgate.netresearchgate.net For example, Ag10 aggregates can be linked by trifluoroacetate (B77799) groups to produce infinite chains, which are then further connected through interchain hydrogen bonds to form a three-dimensional supramolecular framework. researchgate.net Similarly, Ag8 aggregates can be fused through trifluoroacetate groups to create 2D metal-organic layers. researchgate.net The silver-alkene interaction has also been shown to be a useful synthon for constructing both discrete cage-like structures and polymeric metallosupramolecular architectures. scispace.com This hierarchical assembly, from simple ligands to multinuclear clusters and finally to extended networks, is a hallmark of the coordination chemistry of silver(I) ethynylbenzene.
Formation of One-Dimensional (1-D) Chains
A prevalent structural motif in the coordination chemistry of silver(I) ethynylbenzene complexes is the formation of one-dimensional (1-D) chains. These chain-like structures arise from the bridging nature of the ethynylbenzene ligand, which links silver centers into extended arrays. In many instances, Ag-alkynyl aggregates serve as the fundamental building blocks that are subsequently interconnected.
The fundamental repeating units can vary. For instance, monomers of an Ag₂₂ cluster can connect in a head-to-tail fashion to create a 1-D silver chain. rsc.org This assembly can be facilitated by a combination of Ag-Ag bonds, bridging auxiliary ligands like trifluoroacetate, and Ag-alkynylate bonds. rsc.org
Generation of Metallocycles and Other Discrete Assemblies
Beyond infinite chains, silver(I) and ethynylbenzene ligands can self-assemble into discrete supramolecular structures such as metallocycles and clusters. researchgate.netresearchgate.net The formation of these assemblies is highly dependent on the nature of the ligand, the counter-ion, and the reaction conditions. For instance, the reaction of 1,4-bis[(3-pyridyl)ethynyl]benzene with silver nitrate (B79036) (AgNO₃) can lead to different structures compared to when silver tetrafluoroborate (B81430) (AgBF₄) is used, with the latter favoring the formation of a metallocycle. acs.org
The ligands' conformation plays a crucial role; a syn conformation of a bridging ligand can lead to a metallocycle, whereas an anti conformation might result in a polymeric chain. acs.org The self-assembly process can yield novel discrete metallocyclic complexes in the crystalline state. researchgate.net Furthermore, these discrete species can sometimes be intermediates that evolve into more extended coordination polymers. researchgate.net
Single-crystal X-ray analyses have revealed the formation of discrete silver clusters with various nuclearities, such as Ag₃, Ag₆, Ag₈, and Ag₁₂, when bulky or specific auxiliary ligands are employed. mdpi.com These clusters are often based on smaller repeating motifs, with the triangular Ag₃ unit being a common fundamental building block. mdpi.com
Role of Weak Interactions: Ag(I)···Ag(I) and π···π Stacking
Argentophilic interactions are attractive forces between closed-shell Ag(I) ions, with distances shorter than the sum of their van der Waals radii (~3.44 Å). rsc.org These interactions are crucial in fusing smaller silver aggregates into larger structures, such as the formation of thick silver rods from Ag₁₅ aggregates. nih.gov In the formation of 1-D chains, Ag(I)···Ag(I) interactions between adjacent cluster units provide additional stability, with observed distances in the range of 2.9232(6)–3.1730(5) Å. rsc.org
π···π stacking interactions occur between the aromatic rings of the ethynylbenzene ligands. These interactions, along with other weak forces like C-H···π interactions, play a vital role in the packing of the molecules and the stabilization of the resulting frameworks. nih.govrsc.org Stacking between aromatic rings is a key motif that contributes to the stability of systems containing aromatic groups. nih.gov The interplay between argentophilic forces, π-π stacking, silver-aromatic interactions, and hydrogen bonding is critical in determining the final three-dimensional architecture of these compounds. nih.gov Additionally, cluster-π interactions, where an entire metal cluster interacts with the π-system of a ligand, can also contribute to the stability of the complex. researchgate.net
Crystallographic Analysis of Silver(I) Ethynylbenzene Complexes
Single-Crystal X-ray Diffraction Studies
SCXRD studies have been instrumental in characterizing the diverse structures formed by silver(I) and ethynylbenzene derivatives, including discrete metallocycles, clusters, and infinite coordination polymers. nih.govresearchgate.netmdpi.com For example, the structure of a one-dimensional silver alkynyl assembly, [Ag₈(C≡CᵗBu)₅(CF₃COO)₃(CH₃CN)]ₙ, was explicitly determined by single-crystal X-ray diffraction, revealing its crystallization in the triclinic P-1 space group and the intricate connectivity of the Ag₈ units. rsc.org Similarly, the structures of various discrete silver clusters (Ag₃, Ag₆, Ag₈, Ag₁₂) capped by zwitterionic ethynide ligands have been confirmed through crystallographic analysis. mdpi.com
The choice of X-ray source can be important, with silver (Ag Kα) radiation sometimes proving beneficial for compounds containing heavy elements due to absorption effects. The data obtained from SCXRD allows for the detailed analysis of coordination modes, intermolecular interactions, and the precise geometry of the assembled structures. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions
The analysis of crystal packing involves understanding how individual molecules or polymeric chains arrange themselves in the crystal lattice. This arrangement is governed by a network of intermolecular interactions. In silver(I) ethynylbenzene complexes, the crystal packing is a result of the interplay between strong coordination bonds and a variety of weaker, non-covalent forces.
Key intermolecular interactions that dictate the crystal packing include:
π···π Stacking: The parallel or offset arrangement of phenyl rings from the ethynylbenzene ligands is a common packing feature.
C-H···π Interactions: Hydrogen atoms from one molecule can interact with the π-electron cloud of a phenyl ring or an alkyne group on a neighboring molecule. The crystal structures of ethynylbenzene and its derivatives show packing motifs dominated by C-H···π (triple bond) interactions. rsc.org
Hydrogen Bonding: If ligands with suitable functional groups (e.g., amides, carboxylates) are present, hydrogen bonds can play a significant role in the supramolecular assembly.
Understanding these interactions is fundamental to crystal engineering, which aims to design new solid-state materials with desired properties by controlling the crystal packing. The analysis of these forces helps to rationalize why molecules and ions are arranged in a specific manner within the crystal.
Structural Transformations in the Solid State
Silver(I) ethynylbenzene complexes can exhibit structural transformations in the solid state, such as polymorphism. Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties.
Recent studies using 3D electron diffraction techniques on powdered samples of silver phenylacetylide have revealed the existence of a polymorphic structure. rsc.org This polymorph, belonging to the P2₁/c space group, features a unique infinite tubular silver core structure. rsc.org The ability to identify different crystalline phases is crucial for understanding the material's properties and potential applications.
While specific studies on thermally or photochemically induced solid-state transformations of simple silver ethynylbenzene complexes are not extensively documented in the provided sources, the concept is well-established in the broader field of coordination polymers and metal-organic frameworks (MOFs). Solid-state structural transformations, sometimes occurring in a single-crystal-to-single-crystal fashion, can be triggered by external stimuli like light or heat, leading to changes in the dimensionality or connectivity of the framework. rsc.org Such transformations represent a fascinating route to new materials that may be inaccessible through direct synthesis. rsc.org
Spectroscopic Characterization Methods
The elucidation of the structure and coordination chemistry of silver;ethynylbenzene, also known as silver phenylacetylide, relies on a suite of spectroscopic techniques. These methods provide critical insights into the compound's molecular structure, bonding, and polymeric nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for characterizing this compound in solution. Due to the compound's poor solubility in many common organic solvents, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is often utilized for analysis.
¹H NMR spectral data for this compound reveals an unusually broad peak for the phenyl protons, which is indicative of a polymeric or oligomeric species in solution researchgate.net. A significant observation is the disappearance of the sharp singlet corresponding to the acetylenic proton of the precursor, phenylacetylene (B144264), upon formation of the silver acetylide researchgate.net. This absence confirms the deprotonation of the terminal alkyne and the formation of the carbon-silver bond.
| Nucleus | Observed Chemical Shift (δ) / ppm | Multiplicity | Assignment | Key Finding |
|---|---|---|---|---|
| ¹H | Broad Signal | Multiplet | Phenyl Protons (C₆H₅) | The broad nature of the signal suggests a polymeric or aggregated species in solution. |
| ¹H | Absent | - | Acetylenic Proton (C≡CH) | Disappearance of the precursor's acetylenic proton signal confirms the formation of the silver-acetylide bond. researchgate.net |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the vibrational modes of the bonds within this compound, particularly the carbon-carbon triple bond (C≡C). The coordination of the silver atom to the ethynyl group significantly influences the frequency of the C≡C stretching vibration.
In the FT-IR spectrum of the precursor, phenylacetylene, the C≡C stretching vibration appears around 2109 cm⁻¹ researchgate.net. Upon coordination to silver, this band undergoes a notable shift to a lower frequency, typically observed around 2054 cm⁻¹ for this compound researchgate.net. This shift to lower wavenumber (redshift) is a direct consequence of the π-coordination of the acetylide unit to the silver(I) center, which leads to a weakening of the C≡C bond.
| Vibrational Mode | Wavenumber (cm⁻¹) in Phenylacetylene | Wavenumber (cm⁻¹) in this compound | Interpretation |
|---|---|---|---|
| ν(C≡C) | ~2109 | ~2054 | The shift to a lower frequency confirms the π-coordination of the acetylide to the silver atom, resulting in a weaker C≡C bond. researchgate.net |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the oligomeric nature of this compound. Due to the compound's low volatility and tendency to form aggregates, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been successfully employed for its characterization.
MALDI-TOF MS analysis of this compound typically reveals a series of peaks corresponding to oligomeric molecular ions. These ions are generally formed through the cationization of the oligomers by a silver ion, resulting in a general molecular ion formula of [nM + Ag]⁺, where 'M' represents the silver phenylacetylide monomer unit (AgC≡CPh) and 'n' is the degree of polymerization. The observation of these oligomeric clusters provides strong evidence for the polymeric nature of the compound.
| Technique | Observed Species | General Formula | Significance |
|---|---|---|---|
| MALDI-TOF MS | Oligomeric molecular ions | [nM + Ag]⁺ (where M = AgC₈H₅) | Confirms the existence of oligomeric or polymeric structures of this compound. |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by quantifying the mass percentages of its constituent elements. For organometallic compounds like this compound, it is crucial for confirming the stoichiometry and purity. The experimentally determined percentages of carbon, hydrogen, and silver are compared against the theoretically calculated values. A close agreement, typically within ±0.4%, is considered evidence of the compound's purity and correct elemental composition.
For this compound (AgC₈H₅), the theoretical elemental composition can be calculated based on its molecular formula. While elemental analysis is a standard characterization method for such compounds, specific experimental data for this compound is not consistently reported in the surveyed literature.
| Element | Symbol | Calculated Mass Percentage (%) | Experimentally Found Mass Percentage (%) |
|---|---|---|---|
| Carbon | C | 45.97 | Data not available in surveyed literature |
| Hydrogen | H | 2.41 | Data not available in surveyed literature |
| Silver | Ag | 51.62 | Data not available in surveyed literature |
Reactivity and Mechanistic Investigations
Role as Synthetic Intermediates in Organic Transformations
Silver ethynylbenzene and related silver acetylides serve as crucial intermediates in a variety of organic transformations. researchgate.netresearchgate.net Their formation from terminal alkynes and a silver salt is often a key step in catalytic cycles. beilstein-journals.org The mild and non-basic nature of these intermediates allows them to be used in the synthesis of complex molecules where more reactive organometallics might fail. rsc.orgscispace.com The silver-carbon bond in these acetylides can be readily cleaved to participate in the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org
Recent research has highlighted the in-situ generation of silver acetylides as a pivotal step in numerous silver-catalyzed reactions. researchgate.net This transient nature makes them highly reactive and useful in a broad spectrum of synthetic applications, from simple additions to complex cascade reactions. rsc.orgresearchgate.net The stability of silver acetylides is greater than that of their alkyl silver counterparts, though precautions are still necessary, especially when handling them in a dry state. rsc.org
Silver-Mediated Coupling Reactions
Silver ethynylbenzene is a key player in various silver-mediated coupling reactions, which are fundamental processes for constructing more complex molecular architectures.
Silver compounds are effective in promoting the oxidative coupling of terminal alkynes, including ethynylbenzene, to form diynes. This transformation, a variation of the Glaser coupling, can proceed as either a homocoupling or a cross-coupling reaction. Theoretical studies on silver surfaces have suggested a mechanism that begins with an exothermic, non-dehydrogenative head-to-head alkyne coupling, which is then followed by an endothermic hydrogen abstraction step. nih.gov
In the context of on-surface synthesis, the coupling of molecules with terminal alkyne groups shows a strong preference for a non-dehydrogenative head-to-head addition in the absence of other activating groups like halogens. nih.gov Silver-catalyzed oxidative C-C bond formation is a significant area of research, with silver acetylides being proposed as key intermediates.
| Coupling Type | Reactants | Product | Catalyst/Mediator |
| Homocoupling | Ethynylbenzene + Ethynylbenzene | 1,4-Diphenylbuta-1,3-diyne | Silver Salt/Oxidant |
| Cross-Coupling | Ethynylbenzene + Other Terminal Alkyne | Unsymmetrical Diyne | Silver Salt/Oxidant |
This table illustrates the general types of silver-mediated oxidative alkyne-alkyne coupling reactions involving ethynylbenzene.
Silver-mediated reactions also facilitate the formation of bonds between the ethynylbenzene moiety and various heteroatoms. These reactions are crucial for the synthesis of a diverse range of functionalized alkynes. For instance, N-alkynylthio phthalimides, which are effective alkynylthio transfer reagents, can be prepared from the corresponding silver acetylide. researchgate.net These reagents can then react with carbon nucleophiles to produce a variety of alkynyl thioethers. researchgate.net
Silver-catalyzed heteroatom coupling reactions often proceed under mild conditions and exhibit high efficiency. acs.org The discussion of bond formation in silver-catalyzed alkyne reactions is often categorized by the type of bond being formed with the acetylenic carbon, including C–N, C–O, C–P, and C-Halogen bonds. rsc.orgresearchgate.net
Multicomponent Reactions (MCRs) Catalyzed by Silver Complexes
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern synthetic efficiency. mdpi.com Silver complexes have emerged as powerful catalysts for a variety of MCRs, with silver ethynylbenzene and other silver acetylides often playing a central mechanistic role. beilstein-journals.orgmdpi.com
The A³ coupling reaction, which involves an aldehyde, an alkyne, and an amine, is one of the most direct and atom-economical methods for synthesizing propargylamines. researchgate.netresearchgate.netphytojournal.com Silver catalysts, such as silver iodide, have proven to be highly effective for this transformation, particularly for reactions involving aliphatic aldehydes. beilstein-journals.orgorganic-chemistry.org The reaction can often be carried out in environmentally benign solvents like water, without the need for co-catalysts or activators. organic-chemistry.org
The proposed mechanism for the silver-catalyzed A³ coupling involves the initial formation of a silver acetylide from the terminal alkyne (e.g., ethynylbenzene). beilstein-journals.org This is followed by the reaction of the aldehyde and amine to generate an in-situ iminium ion. The nucleophilic silver acetylide then attacks the electrophilic iminium ion to afford the final propargylamine (B41283) product. beilstein-journals.org
| Aldehyde | Amine | Alkyne | Catalyst | Product |
| Aromatic/Aliphatic Aldehyde | Secondary Amine | Ethynylbenzene | Silver(I) Complex | Propargylamine |
| Benzaldehyde | Piperidine | Phenylacetylene (B144264) | AgI | 1-(1,3-diphenylprop-2-yn-1-yl)piperidine |
| Butyraldehyde | Diethylamine | Phenylacetylene | AgI | N,N-diethyl-1-phenylhept-2-yn-1-amine |
This table provides examples of substrates used in silver-catalyzed A³ coupling reactions for the synthesis of propargylamines.
The chemistry of iminium ions is central to many organic reactions, and silver acetylides, including silver ethynylbenzene, have a significant influence on their reactivity. nih.gov As highlighted in the A³ coupling reaction, silver acetylides act as potent nucleophiles that readily add to iminium ions generated in situ. beilstein-journals.org The electrophilicity of imines can be enhanced by protonation or by reaction with a Lewis acid, forming a more reactive iminium ion. nih.gov
The addition of silver acetylides to iminium ions is a key step in the synthesis of various nitrogen-containing heterocycles. nih.gov For example, the reaction of 2-alkynylbenzaldehydes with amines and a nucleophile, catalyzed by silver, proceeds through an iminium ion intermediate that is subsequently attacked by a silver acetylide. researchgate.net This type of reaction showcases the ability of silver acetylides to participate in cascade reactions, leading to the rapid construction of complex molecular frameworks. researchgate.net The interplay between silver acetylides and iminium ions represents a powerful strategy for the synthesis of diverse and medicinally relevant compounds. phytojournal.comrsc.org
Carboxylation Reactions Involving Terminal Alkynes and Carbon Dioxide
The direct carboxylation of terminal alkynes, such as phenylacetylene, using carbon dioxide (CO₂) is a significant transformation in organic synthesis, providing access to propiolic acids, which are valuable intermediates for pharmaceuticals, bioactive compounds, and advanced materials. mdpi.comrsc.org Silver catalysts, particularly through the in-situ formation of the silver;ethynylbenzene (silver phenylacetylide) intermediate, have demonstrated notable efficacy in mediating this reaction under mild conditions. rsc.orgsemanticscholar.orgelsevierpure.com This approach utilizes the abundant and non-toxic CO₂ as a C1 feedstock, presenting a sustainable alternative to traditional methods that often require harsh conditions or sensitive organometallic reagents. mdpi.comorganic-chemistry.org
The generally accepted mechanism for the silver-catalyzed carboxylation of terminal alkynes begins with the deprotonation of the alkyne's sp-hybridized C-H bond by a base, followed by coordination to the silver(I) center to form a silver acetylide intermediate. mdpi.combeilstein-journals.org In the case of phenylacetylene, this key intermediate is this compound. The subsequent and crucial step is the insertion of carbon dioxide into the carbon-silver (C-Ag) bond. mdpi.comrsc.org
Computational studies, particularly Density Functional Theory (DFT) calculations, have provided deeper insights into this process. acs.orgresearchgate.net The insertion of CO₂ into the C-metal bond can proceed through two primary pathways: an inner-sphere or an outer-sphere mechanism. acs.orguit.no In an inner-sphere pathway, CO₂ coordinates to the metal center before inserting into the metal-carbon bond. acs.orguit.no Conversely, an outer-sphere mechanism involves the direct attack of the carbon nucleophile on a CO₂ molecule that is not coordinated to the metal. acs.orguit.no For carboxylation involving late transition metals like silver, the inner-sphere pathway is often favored for C(sp²) nucleophiles. acs.org
DFT studies on the silver-catalyzed carboxylation of phenylacetylene have revealed that the catalytically active species might be more complex than a simple silver acetylide. acs.org One study proposed that in the presence of cesium carbonate (Cs₂CO₃), a commonly used base, the active species is a silver compound bearing a CsCO₃⁻ anionic ligand. acs.org This complex facilitates the CO₂ insertion, which has a calculated energy barrier significantly lower than the insertion into the neutral PhC≡CAg species. researchgate.net The proposed catalytic cycle involves the coordination of the alkyne to the silver complex, deprotonation by the carbonate, insertion of CO₂, and finally, protonolysis to release the propiolic acid and regenerate the catalyst. mdpi.com
Hypothesized Mechanism for Silver-Catalyzed Carboxylation:
Formation of Silver Acetylide: The terminal alkyne reacts with the Ag(I) catalyst in the presence of a base (e.g., Cs₂CO₃) to form the this compound intermediate. mdpi.com
CO₂ Insertion: The CO₂ molecule interacts with the C(sp)-Ag bond and subsequently inserts to form a silver propiolate species. mdpi.comorganic-chemistry.org This step is considered rate-determining.
Protonation: The silver propiolate is protonated, often during acidic workup, to yield the final phenylpropiolic acid product and regenerate the active silver catalyst. mdpi.com
The efficiency of the carboxylation of terminal alkynes is highly dependent on the choice of catalyst, base, solvent, and reaction conditions such as temperature and CO₂ pressure. mdpi.commdpi.com
Catalyst System:
Silver Salts: Simple silver(I) salts like AgI, AgBF₄, and AgPF₆ have been shown to catalyze the reaction effectively, often without the need for additional ligands. rsc.orgorganic-chemistry.org While AgPF₆ initially showed the highest catalytic efficiency, AgI is often preferred for practical applications. organic-chemistry.org Silver tungstate (B81510) has also been developed as a bifunctional catalyst where the silver activates the alkyne and the tungstate anion activates the CO₂. rsc.org
N-Heterocyclic Carbene (NHC) Ligands: The use of N-heterocyclic carbene-silver complexes, (NHC)AgX, can significantly enhance catalytic activity. mdpi.comrsc.org The electronic properties of the NHC ligand and the nature of the counterion (X) strongly influence the catalyst's performance. mdpi.com Complexes with more electron-donating NHC ligands tend to be more active. mdpi.com For instance, a catalyst with an NHC benzimidazole (B57391) derivative and an iodide counterion showed high activity, achieving quantitative conversion of phenylacetylene. mdpi.com
Base and Solvent:
Base: A base is required to facilitate the deprotonation of the terminal alkyne. Cesium carbonate (Cs₂CO₃) is the most commonly employed and effective base for this transformation. mdpi.comorganic-chemistry.org Other bases such as K₂CO₃ and DBU have been tested but generally result in lower yields. mdpi.com
Solvent: The choice of solvent plays a critical role. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are found to be optimal, giving high conversions. mdpi.comrsc.org Solvents with low polarity, such as THF and CH₂Cl₂, typically result in very low reaction yields. mdpi.com
Reaction Conditions: Remarkably, many silver-catalyzed carboxylation reactions proceed efficiently under mild conditions, such as at room temperature and atmospheric pressure of CO₂, making the process highly practical and sustainable. mdpi.comrsc.org
| Catalyst (mol%) | Base | Solvent | Temp (°C) | CO₂ Pressure | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| AgI (1) | Cs₂CO₃ | DMF | 50 | 0.2 MPa | 94 | rsc.orgorganic-chemistry.org |
| AgBF₄ (0.05-0.25) | Cs₂CO₃ | DMSO | RT | 1 atm | High | rsc.org |
| (NHC)AgI (1) | Cs₂CO₃ | DMF | RT | 1 atm | Quantitative | mdpi.com |
| (NHC)AgI (1) | Cs₂CO₃ | THF | RT | 1 atm | 15 | mdpi.com |
| Ag₂WO₄ | DBU | DMF | RT | 1 atm | 96 | rsc.org |
Metal-Catalyzed Difunctionalization of Unsaturated Carbon-Carbon Bonds
Silver's superior alkynophilicity makes it an ideal catalyst for activating the carbon-carbon triple bonds of alkynes towards various transformations, including difunctionalization reactions. rsc.orgresearchgate.netsemanticscholar.org These reactions allow for the simultaneous introduction of two different functional groups across the alkyne, providing rapid access to complex and valuable molecular architectures.
Silver-catalyzed phosphonofluorination is an efficient one-pot method for the synthesis of β-fluorovinylphosphonates from aromatic alkynes. rawdatalibrary.netbeilstein-journals.org This three-component reaction involves an alkyne, a phosphorus source like diethyl phosphite, and a fluorine source such as Selectfluor®. rawdatalibrary.net The process is characterized by the simultaneous formation of new C(sp²)-P and C(sp²)-F bonds with high regio- and stereoselectivity under mild conditions. rawdatalibrary.net
The proposed mechanism for this transformation involves radical intermediates. rawdatalibrary.netnih.gov It is suggested that the AgNO₃ catalyst promotes the oxidative generation of a phosphonyl radical from diethyl phosphite. nih.gov This radical then adds to the alkyne, followed by a silver-assisted fluorine atom transfer from Selectfluor® to the resulting vinyl radical intermediate to yield the final product. nih.gov The reaction tolerates a wide range of functional groups and is applicable to both terminal and internal aromatic alkynes. rawdatalibrary.net
Silver catalysts are widely employed in a variety of cyclization and cycloisomerization reactions involving alkynes. rsc.orgsemanticscholar.org However, the specific role of this compound in the context of enediyne cyclizations, such as the Bergman cyclization, is not extensively detailed in the literature.
The Bergman cyclization is a thermally or photochemically induced reaction that converts an enediyne into a highly reactive p-benzyne diradical. alfa-chemistry.comwikipedia.org This diradical can then abstract hydrogen atoms from a donor source to form an aromatic ring. wikipedia.orgjk-sci.com This reaction is of significant interest due to its role in the mode of action of some enediyne-containing natural products with potent antitumor activity. jk-sci.comwikipedia.org The reaction is typically initiated by heat (~200 °C) or by reducing the distance between the two alkyne termini, often by incorporating the enediyne into a strained ring system, which can lower the activation temperature to physiological levels. wikipedia.orgjk-sci.com While silver is known to catalyze many alkyne cyclizations, the Bergman cyclization itself is primarily a thermal rearrangement and does not typically require a metal catalyst, though metal-coordination can influence the kinetics. rsc.orgsemanticscholar.org
Elucidation of Reaction Mechanisms Through Experimental and Computational Approaches
A combination of experimental and computational methods has been crucial for elucidating the mechanisms of reactions involving this compound and other silver-alkyne complexes. acs.orgacs.org
Experimental Approaches: Mechanistic investigations often begin with systematic experimental studies. For the silver-catalyzed carboxylation of alkynes, researchers have evaluated various silver salts, ligands, bases, and solvents to optimize reaction conditions and infer the nature of the active catalyst. mdpi.comorganic-chemistry.org The successful isolation and characterization of proposed intermediates, or the demonstration of their catalytic competence, can provide strong evidence for a particular pathway. For instance, studies have prepared silver phenylacetylide and silver phenylpropiolate intermediates and confirmed their role in the catalytic cycle. mdpi.com Kinetic studies can also provide valuable information about the rate-determining step of the reaction.
Computational Approaches: Computational chemistry, especially DFT, has become an indispensable tool for gaining a detailed, molecular-level understanding of reaction mechanisms that are difficult to probe experimentally. acs.orgresearchgate.netrsc.org
Carboxylation: DFT calculations have been used to map the potential energy surface of the silver-catalyzed carboxylation of phenylacetylene. acs.orgresearchgate.net These studies have helped identify the structure of the transition state for CO₂ insertion and have calculated the associated energy barriers for different proposed mechanisms. researchgate.net This approach led to the significant finding that the catalytically active species is likely an anionic silver complex, [IAgCsCO₃]⁻, rather than a simple neutral silver acetylide, fundamentally clarifying the role of the base beyond simple deprotonation. acs.org
Other Alkyne Activations: Computational studies have also shed light on other silver-catalyzed alkyne reactions. For example, in the silver-catalyzed hydroalkylation of alkynes, energy decomposition analysis revealed that Pauli repulsion is the dominant factor controlling the Z/E stereoselectivity of the product. rsc.org Such detailed analyses of intermolecular forces provide predictive power for designing more selective catalysts.
The synergy between experimental observations and computational modeling provides a powerful platform for understanding and refining catalytic systems based on this compound. acs.org
Proposed Radical Mechanisms
The involvement of silver compounds in radical reactions is a growing field of study, with silver(I) often acting as a single-electron-transfer (SET) agent to initiate radical formation. unipv.it In reactions involving silver and alkynes like phenylacetylene, radical mechanisms have been proposed to explain observed transformations.
One prominent mechanism involves an intermolecular radical transfer on a silver metal surface. nih.gov This process is particularly relevant in the C-H activation of terminal alkynes, facilitated by a radical initiator such as a phenyl radical generated from the homolysis of aryl halides. nih.gov The proposed sequence of events is as follows:
Formation of Phenyl Radical: An aryl halide, such as bromobenzene, co-adsorbed with phenylacetylene on a silver surface undergoes debromination to form a surface-stabilized phenyl radical. nih.gov
Radical Transfer: The highly reactive phenyl radical abstracts the terminal hydrogen atom from phenylacetylene. This step involves a hydrogen migration, resulting in the passivation of the phenyl radical (forming benzene) and the generation of a new silver-stabilized alkynyl radical. nih.gov
Dimerization: Two of the resulting alkynyl radicals can then interact, often linked by a silver adatom from the substrate, to form an alkynyl-Ag-alkynyl motif, leading to C-C coupled products. nih.gov
This radical pathway, mediated by surface-stabilized radicals, provides an alternative to traditional polar mechanisms and is crucial for understanding certain silver-catalyzed coupling reactions. unipv.itnih.gov The use of radical inhibitors in related silver-catalyzed reactions has been shown to dramatically decrease product yield, lending further support to the involvement of radical intermediates. unipv.it
| Step | Description | Key Intermediates | Reference |
| Initiation | Debromination of an aryl halide on the Ag surface. | Surface-stabilized phenyl radical | nih.gov |
| Propagation | Hydrogen abstraction from phenylacetylene by the phenyl radical. | Phenylacetylide radical | nih.gov |
| Termination | Coupling of two phenylacetylide radicals, often mediated by a silver adatom. | Alkynyl-Ag-alkynyl species | nih.gov |
Role of Silver Acetylides as Catalytically Active Species
In many reactions catalyzed by silver salts in the presence of terminal alkynes, the in situ formation of silver acetylides is considered the crucial step in the catalytic cycle. rsc.orgscispace.com These silver acetylide species are the true catalytically active intermediates, rather than the silver salt itself. rsc.orgscispace.com Silver(I) ions exhibit a high affinity for carbon-carbon triple bonds (alkynophilicity), leading to a π-activation of the alkyne. This interaction facilitates the deprotonation of the terminal alkyne to form the silver acetylide. researchgate.net
A classic example illustrating this principle is the three-component A³-coupling reaction, which synthesizes propargylamines from an aldehyde, an alkyne, and an amine. nih.gov The proposed mechanism proceeds through the following catalytic cycle:
Formation of Silver Acetylide: The silver(I) catalyst reacts with phenylacetylene to form the silver phenylacetylide intermediate. nih.gov
Formation of Iminium Ion: Concurrently, the aldehyde and amine condense to form an electrophilic iminium ion. nih.gov
Nucleophilic Attack: The silver acetylide, acting as a mild, non-basic nucleophile, attacks the iminium ion. rsc.orgnih.gov This step forms the new carbon-carbon bond and yields the desired propargylamine product.
Catalyst Regeneration: The silver catalyst is regenerated, allowing it to re-enter the catalytic cycle. nih.gov
The use of silver acetylides as the active catalytic species is advantageous due to their mildness and low basicity, which complements the reactivity of more reactive organometallics like lithium or magnesium acetylides and allows for high functional group tolerance. rsc.orgresearchgate.net
| Reaction Component | Role in Catalytic Cycle | Reference |
| Silver(I) Salt (e.g., AgI) | Catalyst precursor | nih.gov |
| Phenylacetylene | Forms the catalytically active species | nih.gov |
| Aldehyde & Amine | Combine to form the electrophile (iminium ion) | nih.gov |
| Silver Phenylacetylide | The true catalytically active nucleophile | rsc.orgscispace.comnih.gov |
Ligand Transfer Processes in Organometallic Synthesis
Silver organometallic compounds, including this compound, are valuable reagents in organometallic synthesis, particularly for their role in ligand transfer reactions, also known as transmetalation. In these processes, an organic ligand is transferred from silver to another metal center. This methodology is widely used to synthesize other organometallic complexes that may be difficult to access directly. researchgate.net
Silver(I) complexes bearing N-heterocyclic carbene (NHC) ligands, for example, have been employed as effective ligand transfer reagents. These stable Ag(I)-NHC complexes can transfer the NHC ligand to other metals, such as copper(I) or gold(I), to generate novel isostructural complexes. researchgate.net Similarly, silver acetylides can serve as alkynyl-transfer agents to other transition metals, a key step in many cross-coupling protocols.
The general process can be summarized as: Ag-L + M-X → M-L + Ag-X (where L = the transferred ligand, M = another metal, and X = a halide or other leaving group)
Furthermore, silver salts like silver nitrate (B79036) (AgNO₃) or silver triflate (AgOTf) can facilitate ligand exchange reactions even when silver is not the source of the primary ligand. nih.govmdpi.com In these cases, the silver salt acts as a halide scavenger. By precipitating the metal halide (e.g., AgCl), it activates the metal center and drives the equilibrium towards the formation of a new complex with an incoming ligand. mdpi.com This strategy has been used in the synthesis of various palladium(II) and platinum(II) complexes. nih.govmdpi.com
| Silver Reagent | Function | Example Application | Reference |
| Ag(I)-NHC Complex | Ligand Transfer Reagent | Synthesis of Cu(I)-NHC and Au(I)-NHC complexes | researchgate.net |
| Silver Acetylide | Alkynyl-Transfer Reagent | Transfer of an ethynylbenzene group to another metal center | researchgate.net |
| Silver Salt (e.g., AgNO₃, AgOTf) | Halide Scavenger/Activator | Facilitating ligand exchange in Pd(II) and Pt(II) complexes | nih.govmdpi.com |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations on Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to study silver-containing compounds, offering a balance between computational cost and accuracy. chemrxiv.orgnih.gov For silver ethynylbenzene, DFT calculations are crucial for understanding its stability, bonding, and the nature of the silver-carbon bond. These calculations help in describing the electron density distribution and predicting molecular properties.
DFT methods are employed to determine the geometry and energy of the ground electronic state of silver ethynylbenzene and related complexes. nih.gov Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension for investigating electronically excited states. nih.govresearchgate.netrsc.org These calculations are essential for predicting optical properties, such as absorption and emission spectra, and understanding photochemical behavior. rsc.org
Studies on related silver clusters and complexes show that TD-DFT can accurately predict electronic transition energies and oscillator strengths. chemrxiv.orgscirp.org For instance, in the silver-catalyzed azide-alkyne cycloaddition (AgAAC) reaction, where silver acetylides are key intermediates, TD-DFT can be used to explore the excited states of the transition metal complexes involved. mdpi.comnih.gov The calculations can reveal the nature of electronic transitions, such as π to π* or metal-to-ligand charge transfer (MLCT), which are critical for understanding the molecule's interaction with light. scirp.org
Table 1: Representative TD-DFT Calculation Parameters for Molecular Systems
| Parameter | Description | Typical Application |
|---|---|---|
| Functional | Approximates the exchange-correlation energy. Examples include B3LYP, wB97XD, CAM-B3LYP. researchgate.netnih.gov | Selection depends on the system and property of interest; range-separated functionals are often used for excited states with charge-transfer character. researchgate.net |
| Basis Set | A set of functions used to build molecular orbitals. Examples include cc-pVTZ, LANL2DZ. chemrxiv.orgscirp.org | LANL2DZ is often used for heavy atoms like silver to account for relativistic effects. chemrxiv.org |
| Excited States | The number of electronic excited states to be calculated. | Typically, the lowest 10-20 singlet and triplet states are investigated to map out the low-energy region of the spectrum. scirp.org |
| Solvent Model | Accounts for the effect of the solvent on electronic properties (e.g., PCM). | Crucial for comparing theoretical spectra with experimental data obtained in solution. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.comwuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. wikipedia.orgresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. wikipedia.orgwuxibiology.com In the context of silver ethynylbenzene's role in catalysis, the HOMO and LUMO energies and their spatial distributions are analyzed to predict how it will interact with other reagents. nih.gov For example, in the AgAAC reaction, the interaction between the HOMO of the silver acetylide and the LUMO of the azide is a key step. mdpi.comnih.gov DFT calculations show that the HOMO of the transition state in such reactions often has significant contributions from the metal d-orbitals and the π-system of the acetylide. nih.gov
Table 2: Frontier Orbital Energies in a Catalytic Reaction Intermediate
| Molecular Orbital | Energy (eV) | Description | Role in Reactivity |
|---|---|---|---|
| HOMO | -5.6 to -4.8 | Highest energy orbital containing electrons. nih.gov | Electron donor in reactions with electrophiles. ossila.com |
| LUMO | -3.2 to -2.1 | Lowest energy orbital without electrons. nih.gov | Electron acceptor in reactions with nucleophiles. ossila.com |
| HOMO-LUMO Gap | 2.4 to 2.7 | Energy difference between HOMO and LUMO. nih.gov | Indicator of kinetic stability and electronic excitation energy. wikipedia.orglibretexts.org |
Note: The energy values are typical ranges observed for silver-tetrylene complexes and may vary for silver ethynylbenzene. nih.gov
DFT is extensively used to map the potential energy surface of a chemical reaction, which includes identifying stable intermediates and transition states. researchgate.netresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of the reaction pathway can be constructed. mdpi.com This information is vital for understanding the reaction's feasibility, kinetics, and mechanism.
For reactions involving silver ethynylbenzene, such as cycloadditions, DFT calculations can determine the activation energy barriers for different possible pathways. mdpi.com The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome. researchgate.net The geometry and electronic structure of the transition state, as determined by DFT, provide crucial clues about the bond-making and bond-breaking processes. For instance, in the AgAAC reaction, calculations have been used to compare the energetic profiles of pathways involving mononuclear versus dinuclear silver acetylide species, helping to identify the most likely reaction mechanism. mdpi.comnih.gov
Mechanistic Probing via Theoretical Calculations
Theoretical calculations serve as a powerful complement to experimental studies in elucidating complex reaction mechanisms. mdpi.comnih.gov By modeling the behavior of molecules at the atomic level, computational chemistry can validate proposed mechanisms, explain experimental observations, and even predict new reaction outcomes.
Computational studies have been instrumental in corroborating the mechanisms of silver-catalyzed reactions where silver ethynylbenzene is a proposed intermediate. mdpi.comnih.gov A prime example is the AgAAC reaction, a type of "click" chemistry. mdpi.com DFT calculations have been used to investigate the stepwise versus concerted nature of the cycloaddition step. These studies have analyzed the structures and energies of key intermediates and transition states along the reaction coordinate. The results from these calculations are then compared with experimental data, such as kinetic studies and product analysis, to confirm the most plausible reaction pathway. mdpi.com The excellent agreement often found between theoretical predictions and experimental observations lends strong support to the proposed mechanism. For example, theoretical models have supported the involvement of a dinuclear silver center in certain silver-catalyzed click reactions. nih.gov
Many chemical reactions can yield multiple products (isomers). Regioselectivity refers to the preference for one direction of bond-making over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational chemistry is a valuable tool for understanding and predicting these selectivities. rsc.org
In the context of reactions involving silver ethynylbenzene, such as the AgAAC, DFT calculations can explain the observed regioselectivity (e.g., the preferential formation of the 1,4-disubstituted triazole over the 1,5-isomer). mdpi.comnih.gov This is achieved by calculating the activation energy barriers for the transition states leading to the different regioisomers. The pathway with the lower activation energy is predicted to be the major one. mdpi.com These calculations have revealed that factors such as steric hindrance, electronic effects, and the coordination environment of the silver catalyst play a crucial role in determining the regiochemical outcome. mdpi.com Similarly, theoretical models can be applied to understand the origins of stereoselectivity in asymmetric silver-catalyzed reactions by analyzing the transition state structures involving chiral ligands. dntb.gov.ua
Molecular Electron Density Theory (MEDT) Applications
Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity, proposed in 2016. encyclopedia.pub It posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. mdpi.comresearchgate.net This theory analyzes the changes in electron density along a reaction pathway to provide insights into molecular mechanisms. nih.gov Key analytical tools within MEDT include conceptual DFT reactivity indices, and topological analyses of the Electron Localization Function (ELF) and Non-Covalent Interactions (NCI). encyclopedia.pubnih.gov
While specific MEDT studies focusing solely on silver;ethynylbenzene are not prevalent, the theory has been applied to understand reactions involving silver acetylide intermediates. One such application is in deciphering the mechanism of silver-catalyzed "click" chemistry (cycloaddition reactions) in aqueous media. mdpi.comluisrdomingo.com In these studies, MEDT calculations were performed using Density Functional Theory (DFT) at levels such as B3LYP/6-31G(d,p) with the LANL2DZ basis set for the silver atom. mdpi.com
A significant finding from these MEDT studies is the clarification of the nature of the silver-acetylide bond. The analysis revealed the distinctly ionic character of the Ag-acetylide starting compounds. mdpi.com This insight is crucial as it rules out significant covalent interactions involving the silver(I) complexes during the reaction pathway. The reactivity is instead understood through the interactions of the charged species. mdpi.com The theory helps characterize the most nucleophilic and electrophilic centers of the reacting molecules using tools like Parr functions, explaining the reaction's progression and outcomes. mdpi.com
Table 1: Key Concepts of Molecular Electron Density Theory (MEDT)
| Concept | Description | Relevance to Silver Acetylides |
| Electron Density | The fundamental entity responsible for molecular properties and reactivity. encyclopedia.pubmdpi.com | Analysis of electron density distribution reveals the ionic nature of the Ag-C bond. mdpi.com |
| Reactivity Indices | Conceptual DFT tools (e.g., electrophilicity, nucleophilicity) used to predict reactivity. encyclopedia.pub | Helps in understanding the role of silver acetylide as a nucleophile in reactions. |
| Electron Localization Function (ELF) | A topological analysis that visualizes electron localization in molecular systems, identifying bonding patterns. researchgate.net | Can be used to characterize the Ag-C bond and its changes during a reaction. |
| Global Electron Density Transfer (GEDT) | Measures the net charge transfer between reacting species at the transition state to quantify the polarity of a reaction. encyclopedia.pub | Quantifies the charge flow in reactions catalyzed by silver, involving acetylide intermediates. |
Studies on Exciton Localization and Charge Transport Characteristics
The study of exciton localization and charge transport is vital for understanding the optoelectronic properties of materials. An exciton is a bound state of an electron and an electron hole, which can transport energy without net charge transport. colorado.edu The characteristics of these processes are fundamental to applications in areas like photovoltaics and photocatalysis. nih.govnrel.gov
Direct experimental or theoretical studies on exciton localization specifically in this compound are limited. However, the charge transport characteristics of related systems and interfaces involving silver and acetylide complexes have been investigated. For instance, the electronic properties and charge transfer at the interface of a novel ruthenium-acetylide complex evaporated onto silver foils have been studied using photoemission spectroscopy. rsc.org These studies reveal that charge transfer between the molecular film and a strong acceptor molecule is localized and primarily ionic in nature. rsc.org Oxidation of the complex was found to occur mainly at the metal center (ruthenium, in that case), an insight that can be relevant for understanding the behavior of silver in similar acetylide systems. rsc.org
More directly related, the catalytic properties of a self-assembled, crystalline silver phenylacetylide cluster have been explored for the electroreduction of CO2. rsc.org This application is fundamentally dependent on the material's charge transport characteristics. The structure consists of infinite tubular silver cores with radially arranged phenylacetylene (B144264) ligands. rsc.orgresearchgate.net Its efficiency as a catalyst is tied to the unique electronic properties of this polymeric structure, which facilitates charge transfer at the catalyst's surface. rsc.org X-ray Photoelectron Spectroscopy (XPS) analysis of the pristine silver phenylacetylide powder identified the silver-carbon bond of the acetylide group with a characteristic peak in the C 1s spectrum. rsc.org
Table 2: Key Parameters in Charge and Energy Transport
| Parameter | Description | Relevance to this compound Systems |
| Exciton | A neutral, quasi-particle consisting of a bound electron-hole pair. colorado.edu | Potential photogenerated species in oligomers or aggregated structures of this compound. |
| Charge Carrier Mobility | The ease with which a charge carrier (electron or hole) can move through a material under an electric field. | A critical factor in the performance of this compound in electronic or catalytic applications. |
| Interfacial Charge Transfer | The movement of charge between two different materials in contact, such as a molecular film and a metal substrate. elsevierpure.com | Important for understanding the behavior of this compound films on silver or gold surfaces. rsc.org |
| Recombination | The process where an electron and a hole annihilate each other, often releasing energy. elsevierpure.com | A competing process that can limit the efficiency of charge separation and transport. |
Theoretical Investigations of Magnetic Properties in Related Metal-Acetylide Systems
The magnetic properties of materials originate from the spin and orbital angular momentum of electrons. In transition metal compounds, these properties are largely dictated by the number of unpaired d-electrons and the geometric arrangement of the metal centers. Silver(I) has a closed-shell d¹⁰ electronic configuration, meaning it has no unpaired d-electrons. Consequently, simple monomeric silver(I) compounds, including this compound, are expected to be diamagnetic, exhibiting a weak repulsion to magnetic fields.
While direct theoretical investigations into the magnetic properties of this compound are scarce due to its expected diamagnetism, the broader field of metal-acetylide systems includes theoretical studies on metals with unpaired electrons, where more complex magnetic phenomena arise. acs.org First-principles calculations, often based on Density Functional Theory (DFT) with corrections for on-site Coulomb interactions (DFT+U), are employed to investigate the structural and magnetic properties of such systems. nih.govaps.org
These theoretical studies on other transition-metal systems (e.g., involving Cr, Mn, Fe, Co) explore phenomena such as ferromagnetic, antiferromagnetic, or more complex helimagnetic ordering. nih.govaps.org The calculations determine key magnetic parameters like magnetic exchange interactions between metal centers and magnetic anisotropy energy (MAE), which describes the orientation preference of the magnetization. aps.org For example, in studies of 2D transition-metal borides and dihalides, DFT is used to calculate exchange constants and predict magnetic ground states and critical temperatures. nih.govaps.org Although silver belongs to the same group as the magnetic metals copper and gold, its filled d-shell makes it fundamentally different. wikipedia.org Any potential for interesting magnetic behavior in silver-acetylide systems would likely arise not from the d-electrons of individual silver atoms, but from emergent properties in complex, multi-nuclear clusters or through ligand-based radical character, which are not typical for standard this compound.
Table 3: Comparison of Magnetic Properties in Transition Metal Systems
| Property | Description | Relevance in Silver(I) Systems | Relevance in other Transition Metal Systems |
| Spin State | The net electron spin of an atom or molecule, determined by unpaired electrons. | Typically a singlet state (S=0) due to the d¹⁰ configuration, leading to diamagnetism. | Can have high spin states, leading to paramagnetism, ferromagnetism, or antiferromagnetism. cmu.edu |
| Magnetic Exchange Interaction | The quantum mechanical interaction between neighboring magnetic moments that leads to magnetic ordering. | Generally negligible. | A key parameter calculated theoretically to determine the type and strength of magnetic ordering (e.g., ferromagnetic vs. antiferromagnetic). aps.org |
| Magnetic Anisotropy Energy (MAE) | The energy required to change the direction of magnetization from an "easy" axis to a "hard" axis. | Not applicable for diamagnetic materials. | A crucial property for applications in data storage and spintronics, calculated via first-principles methods. nih.gov |
Applications in Advanced Materials Science
Role in the Synthesis of Functional Materials
Silver ethynylbenzene serves as a crucial precursor in the development of novel functional materials, including conductive polymers and porous organic solids. The presence of both a metallic component and a conjugated organic ligand allows for the synthesis of materials with unique and desirable characteristics.
Research has shown that the morphology of the silver-polymer interface, whether it's a polymorphic crystalline layer or an amorphous structure, can determine the nature of the electrical contact (ohmic or rectifying). scispace.com Furthermore, the diffusion of silver into the polymer matrix can lead to an increase in the material's conductivity. scispace.com While direct synthesis of conductive polymers from silver ethynylbenzene is an area of ongoing research, the principles of incorporating silver into polymer matrices are well-established.
Table 1: Properties of Silver-Containing Conductive Polymer Systems
| Polymer System | Silver Source | Resulting Property | Reference |
|---|---|---|---|
| Poly(4-(thien-3-ylmethoxy)butane-1-sulfonic acid) | Bulk silver and nanosilver | Formation of ohmic or rectifying contacts depending on the silver source. scispace.com | scispace.com |
This table is interactive. Click on the headers to sort the data.
The rigid and linear nature of the ethynylbenzene ligand makes silver ethynylbenzene an excellent candidate for the construction of porous organic solids and frameworks. nih.gov These materials are characterized by a high surface area and well-defined pore structures, making them suitable for applications in gas storage, separation, and catalysis. The silver ions can act as nodes in these frameworks, connecting the organic linkers to form a stable, porous architecture.
Investigations into molecular variants of 3-fold symmetric 1,3,5-tris(4-ethynylbenzonitrile)benzene crystallized with silver triflate have demonstrated the consistent formation of pseudohexagonal channels. acs.org This indicates that the porous architecture is stable enough to accommodate functional modifications and enlargement of the pores. acs.org These silver(I)-organic frameworks can be constructed from various diynes bearing functional groups, and their structures can be influenced by the binding modes of the ligands. nih.gov
Engineering of Silver Clusters and Supramolecular Structures for Specific Functions
The self-assembly properties of silver ethynylbenzene are leveraged in the engineering of silver clusters and supramolecular structures with specific functionalities. researchgate.net The precise control over the size, composition, and architecture of these assemblies is a key area of research, with potential applications in sensing, catalysis, and photonics.
The ethynylbenzene ligand plays a crucial role in controlling the size and composition of silver clusters. researchgate.netresearchgate.net By modifying the organic ligand, researchers can direct the assembly of silver atoms into clusters of specific nuclearity. researchgate.net The use of auxiliary ligands, in conjunction with ethynylbenzene, allows for the synthesis of bimetallic clusters with tailored properties. rsc.org For instance, phenylacetylene (B144264) has been used as an auxiliary ligand to stabilize Cu(I) ions and guide the assembly of silver-copper (B78288) bimetallic thiolate motifs. rsc.org
The process of ligand exchange is another powerful tool for tuning the size of silver nanoclusters, with the potential for reversible size control at room temperature. researchgate.net The final equilibrium size of the nanocluster is influenced by small changes in the ligand-metal binding energy. researchgate.net
Table 2: Examples of Engineered Silver Clusters with Ethynylbenzene Derivatives
| Cluster Composition | Ligands | Key Feature | Reference |
|---|---|---|---|
| Ag(I)/Cu(I) bimetallic clusters | Phenylacetylene, iPrS-, DPPM | Phenylacetylene stabilizes Cu(I) ions. rsc.org | rsc.org |
| Ag8, Ag16, Ag29 nanoclusters | 1,8-diethynyl-9H-carbazole | Stepwise red-shifts in photoluminescence with increasing cluster size. researchgate.net | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Silver ethynylbenzene and its derivatives are instrumental in the design of complex supramolecular structures, including boxes and extended frameworks. researchgate.netrsc.org A dual-templated approach, using both a central templating anion and a peripheral macrocyclic ligand, has been successfully employed to synthesize multinuclear silver-acetylide cluster-encapsulated supramolecular boxes. researchgate.netrsc.org The formation of these cage-like compounds is often dependent on the presence of a templating anion; in its absence, insoluble polymeric materials are typically formed. researchgate.net
The incorporation of bifunctional exodentate ligands into the silver acetylide system allows for the construction of discrete, one-, two-, and three-dimensional supramolecular complexes. nih.gov The dimensionality and architecture of these frameworks are dictated by the geometry and connectivity of the nitrogen-donor spacer ligands. nih.gov
Catalytic Activity in Emerging Industrial Processes
Silver ethynylbenzene complexes and related silver acetylides are emerging as effective catalysts in a variety of organic transformations. rsc.org The unique electronic properties of the silver-alkynyl bond contribute to their catalytic activity, particularly in reactions involving the activation of carbon-carbon multiple bonds. researchgate.net
Recent research has highlighted the potential of a phenylacetylide silver cluster catalyst for the electroreduction of CO2 to carbon monoxide, a process with significant industrial relevance. rsc.org This catalyst can be synthesized in a single step from commercially available precursors and exhibits high faradaic efficiencies for CO at industrially relevant current densities. rsc.org The unique polymeric structure of the catalyst, consisting of an infinite silver tubular core with radially disposed phenylacetylene ligands, is believed to be responsible for its high selectivity and stability. rsc.org
Silver-based catalysts are also employed in the production of key industrial chemicals like ethylene (B1197577) oxide and formaldehyde. silverinstitute.orgmdpi.com While not directly involving silver ethynylbenzene, this demonstrates the broader catalytic significance of silver. Furthermore, silver catalysts supported on polymers have shown excellent activity in the reduction of nitrophenols, which are common industrial pollutants. nih.govariel.ac.il
Table 3: Catalytic Applications of Silver Ethynylbenzene and Related Systems
| Catalytic Process | Catalyst System | Key Findings | Reference |
|---|---|---|---|
| CO2 Electroreduction | Phenylacetylide silver cluster | High faradaic efficiency (>95%) for CO at high current densities (350 mA cm-2). rsc.org | rsc.org |
| Alkynylation Reactions | Silver(I) ethynylbenzene complexes | Effective catalysts for various organic transformations. |
This table is interactive. Click on the headers to sort the data.
Electrocatalytic Reduction of Carbon Dioxide
The electrochemical conversion of carbon dioxide (CO₂) into valuable chemicals is a key strategy for mitigating greenhouse gas emissions and creating a circular carbon economy. unimib.it Silver-based materials are known to be effective electrocatalysts for the selective reduction of CO₂ to carbon monoxide (CO), a crucial building block for synthetic fuels and chemicals. unimib.itlbl.gov In this context, silver;ethynylbenzene has been utilized to create highly efficient and stable catalytic systems.
Recent research has focused on the synthesis of a phenylacetylide silver cluster catalyst. researchgate.neticiq.org This catalyst is synthesized in a straightforward, single-step process from commercially available phenylacetylene and a silver salt, such as silver nitrate (B79036), resulting in highly crystalline silver acetylide clusters in quantitative yields without the need for purification. iciq.orgrsc.org The structure of this catalyst, resolved using advanced electron diffraction techniques, consists of an infinite silver tubular core with phenylacetylene ligands arranged radially. researchgate.netrsc.org This unique polymeric structure is believed to be key to the catalyst's high selectivity and stability. iciq.org
The performance of this this compound-based catalyst has been evaluated in flow cell electrolyzers, which are relevant to industrial applications. rsc.org The catalyst, immobilized on a gas diffusion layer (GDL), facilitates the CO₂ reduction reaction (CO₂RR) at high reaction rates. nanoge.org Studies have demonstrated that these catalysts can achieve Faradaic efficiencies for CO production exceeding 95% at current densities reaching up to 350 mA cm⁻². researchgate.neticiq.orgrsc.org This high selectivity for CO is a significant advantage, as it minimizes the production of less desirable byproducts like hydrogen (H₂). lbl.gov
| Parameter | Reported Value | Significance |
|---|---|---|
| Faradaic Efficiency for CO | > 95% | High selectivity towards the desired product (CO). rsc.org |
| Current Density | Up to 350 mA cm⁻² | Demonstrates high reaction rates suitable for industrial application. iciq.org |
| Catalyst Structure | Infinite silver tubular core with radially disposed phenylacetylene ligands | Unique structure contributes to high stability and selectivity. rsc.org |
| Synthesis | Single step, quantitative yield, no purification required | Scalable and economically viable production method. researchgate.net |
Development of Heterogeneous Catalysts for Sustainable Synthesis
Beyond CO₂ electroreduction, silver acetylides, including this compound, are valuable components in the development of heterogeneous catalysts for sustainable chemical synthesis. rsc.org Heterogeneous catalysts are preferred in many industrial processes because they can be easily separated from the reaction mixture, enabling catalyst recycling and simplifying product purification. researchgate.net The use of silver in catalysis is considered a greener approach in organic synthesis due to its unique reactivity under mild conditions. researchgate.netnih.gov
Silver(I) ions have a strong affinity for the carbon-carbon triple bonds of alkynes, activating them for further reactions. researchgate.net This property is central to their catalytic activity. In sustainable synthesis, this compound can be viewed as both a stable, isolable form of a silver acetylide reagent and a precursor or model for silver-catalyzed reactions where a silver acetylide is a probable intermediate. rsc.org
One area of application is in carboxylation reactions where CO₂ is used as a C1 feedstock to produce carboxylic acids, a class of important chemical intermediates. mdpi.com Heterogeneous silver-containing catalysts have demonstrated good product yields and high selectivity in the carboxylation of terminal alkynes. mdpi.com The general mechanism involves the formation of a silver-acetylide complex, which then reacts with CO₂. taylorandfrancis.com While copper-based catalysts are often noted for this specific transformation, silver-based systems offer distinct advantages in certain contexts, operating under mild reaction conditions. researchgate.netmdpi.com
The development of these catalysts focuses on immobilizing silver nanoparticles or clusters onto solid supports. nih.gov For instance, silver nanoparticles supported on crosslinked vinyl polymers have been shown to be effective and reusable heterogeneous catalysts for reduction reactions. nih.govrsc.org The principles from these systems can be applied to catalysts involving this compound, where the polymeric structure of the silver phenylacetylide clusters provides inherent stability, making it suitable for heterogeneous applications. nanoge.org The versatility of silver acetylide chemistry allows for the synthesis of a wide range of complex molecules and N-heterocycles, contributing to atom economy and reducing waste in chemical manufacturing. rsc.orgnih.gov
| Attribute | Description | Relevance to Sustainable Synthesis |
|---|---|---|
| Heterogeneity | The catalyst exists in a different phase (typically solid) from the reactants (liquid or gas). | Facilitates easy separation, catalyst recycling, and continuous processes. researchgate.net |
| Reactivity | Silver(I) effectively activates alkyne C≡C bonds via π-coordination. researchgate.net | Enables reactions under mild conditions, reducing energy consumption. rsc.org |
| Selectivity | Directs reactions towards specific products, such as in carboxylation or heterocycle synthesis. nih.govmdpi.com | Minimizes byproduct formation and improves atom economy. |
| Versatility | Applicable in various transformations, including the synthesis of complex molecules. rsc.org | Broadens the scope of sustainable chemical production. |
Q & A
Q. How can meta-analyses of existing literature on silver-ethynylbenzene systems address publication bias?
- Answer : Conduct systematic reviews with inclusion/exclusion criteria:
- Prioritize studies with full experimental details (e.g., SI files for raw data).
- Use funnel plots to detect asymmetry in reported activity metrics.
- Highlight understudied areas (e.g., toxicity profiles, long-term stability) as future research priorities .
Future Research Directions
What unanswered questions exist regarding the environmental impact of silver-ethynylbenzene nanomaterials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
